![molecular formula C16H13N5OS2 B2676133 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1428357-71-4](/img/structure/B2676133.png)
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of pyrazole, thiazole, and benzo[d]thiazole moieties. These structural elements are known for their significant biological and chemical properties, making this compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: The thiazole and pyrazole moieties are known for their antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Anticancer Research: Studies have shown that compounds with similar structures exhibit cytotoxic activities against various cancer cell lines.
Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a promising lead in drug discovery for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Dyes and Pigments: The compound’s structural features can be exploited in the synthesis of dyes and pigments with specific color properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazole-Thiazole Intermediate
Starting Materials: 1H-pyrazole and 2-bromo-4-thiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Coupling with Benzo[d]thiazole
Starting Materials: The pyrazole-thiazole intermediate and 6-carboxybenzo[d]thiazole.
Reaction Conditions: This step involves a coupling reaction facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to precisely control reaction parameters.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high-purity products.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the thiazole ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
類似化合物との比較
Similar Compounds
N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)benzo[d]thiazole-6-carboxamide: Lacks the ethyl linker, potentially altering its biological activity.
2-(1H-pyrazol-1-yl)thiazole: A simpler structure that may exhibit different reactivity and bioactivity.
Benzo[d]thiazole-6-carboxamide: Without the pyrazole and thiazole moieties, it serves as a baseline for comparing biological activities.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both pyrazole and thiazole rings, along with the benzo[d]thiazole core, provides a versatile scaffold for developing new compounds with diverse applications.
特性
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c22-15(11-2-3-13-14(8-11)24-10-18-13)17-6-4-12-9-23-16(20-12)21-7-1-5-19-21/h1-3,5,7-10H,4,6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSOKOJMJWPWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2676051.png)
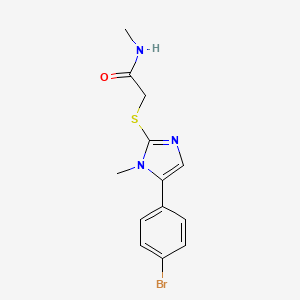
![ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2676053.png)
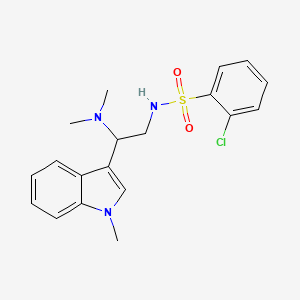
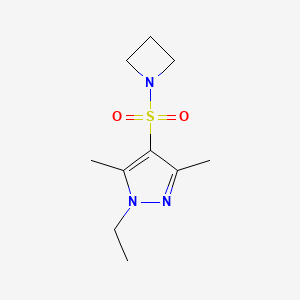
![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)
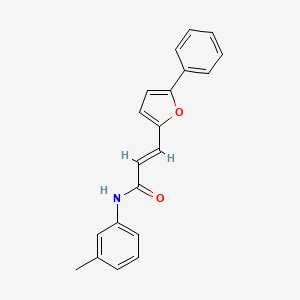
![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)
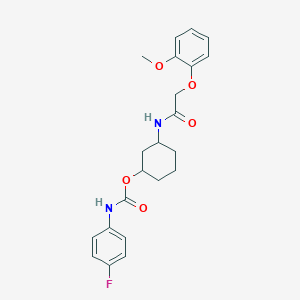
![Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2676066.png)
![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)
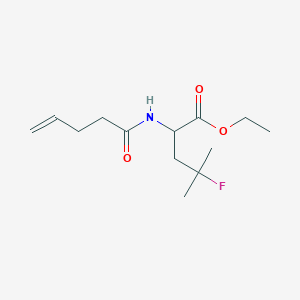
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2676072.png)
![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2676073.png)
